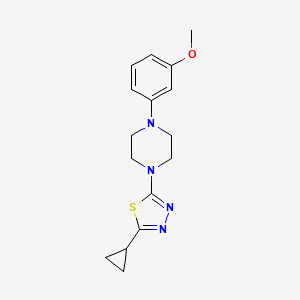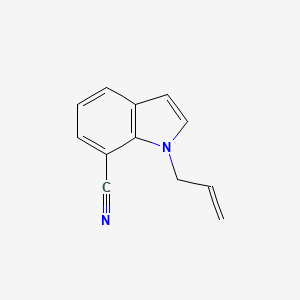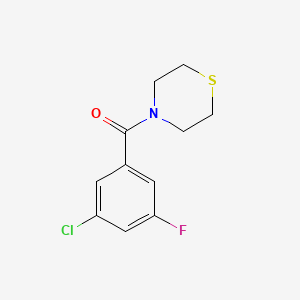![molecular formula C18H22FN5O2 B12240635 2-{[2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine](/img/structure/B12240635.png)
2-{[2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.
Construction of the Pyrrolidine Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Fluoropyrimidine Moiety: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced into the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
2-{[2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use . The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site and preventing substrate access.
Receptor Modulation: By interacting with receptor sites and altering signal transduction pathways.
DNA Intercalation: By inserting itself between DNA base pairs and disrupting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylpyrazole: Shares the pyrazole ring structure but lacks the additional functional groups.
Fluoropyrimidine Derivatives: Similar in having the fluoropyrimidine moiety but differ in the attached substituents.
Pyrrolidine Derivatives: Contain the pyrrolidine ring but differ in other structural aspects.
Uniqueness
2-{[2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is unique due to its combination of three distinct moieties: the pyrazole ring, the pyrrolidine ring, and the fluoropyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C18H22FN5O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(1,5-dimethylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C18H22FN5O2/c1-12-6-15(22-23(12)2)16(25)24-9-13-4-3-5-18(13,10-24)11-26-17-20-7-14(19)8-21-17/h6-8,13H,3-5,9-11H2,1-2H3 |
InChI Key |
OMTKSMHGLOGGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12240555.png)



![2-Methyl-4-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12240588.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B12240594.png)
![2-{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12240598.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B12240604.png)
![4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B12240605.png)
![2-Benzyl-5-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12240607.png)
![5-chloro-6-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile](/img/structure/B12240612.png)
![3-Tert-butyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12240614.png)
![6-ethyl-5-fluoro-N-methyl-N-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12240615.png)
![4-({4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B12240621.png)
